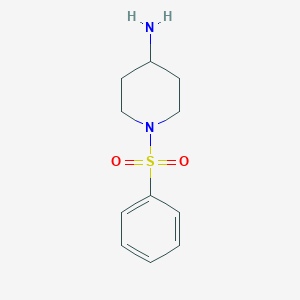

1-(Phenylsulfonyl)piperidin-4-amine

Description

General Overview of the Piperidine (B6355638) Scaffold in Medicinal Chemistry

The piperidine scaffold is a six-membered heterocyclic ring containing one nitrogen atom. It is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds. encyclopedia.pubarizona.edu

Historically, piperidine derivatives have been recognized for their therapeutic potential, with many naturally occurring alkaloids containing this ring system. encyclopedia.pub Over the years, synthetic piperidine derivatives have become cornerstones in drug discovery, leading to the development of over 70 commercially available drugs. arizona.edu The versatility of the piperidine ring allows for the creation of a diverse array of molecules with a wide range of pharmacological activities. ontosight.airesearchgate.net

The piperidine ring plays a crucial role in the biological activity of many compounds. ontosight.ai Its three-dimensional structure allows for specific interactions with biological targets, such as enzymes and receptors. ontosight.ai The introduction of a piperidine scaffold can modulate a molecule's physicochemical properties, including its solubility and lipophilicity, which in turn can enhance its biological activity and pharmacokinetic profile. thieme-connect.comthieme-connect.com Piperidine derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities. researchgate.netijnrd.orgnih.gov

The Phenylsulfonyl Moiety: Chemical Significance and Research Interest

The phenylsulfonyl group, a sulfur atom double-bonded to two oxygen atoms and single-bonded to a phenyl group and another atom, is another key feature of 1-(Phenylsulfonyl)piperidin-4-amine.

Sulfonamides, compounds containing the -SO2NH- group, were among the first effective antimicrobial agents and revolutionized medicine. researchgate.netwikipedia.org Their discovery paved the way for the development of a wide array of drugs with diverse therapeutic applications. openaccesspub.orgnih.gov Beyond their antimicrobial effects, sulfonamides have been developed as anticancer, antiviral, and antidiabetic agents. researchgate.netajchem-b.com The sulfonamide group's ability to be easily modified allows for the fine-tuning of a drug's properties. nih.gov

The sulfonyl group significantly contributes to a molecule's biological activity. ontosight.ai It can participate in hydrogen bonding and other non-covalent interactions with biological targets, thereby influencing a compound's efficacy. nih.gov The presence of a sulfonyl group can also impact a molecule's metabolic stability and ability to cross cell membranes. ontosight.ai Furthermore, the electronic properties of the sulfonyl group can modulate the reactivity and biological function of the entire molecule. mdpi.comresearchgate.net

Identification and Nomenclature of this compound and Related Analogs

The systematic name for the compound of interest is this compound. Its Chemical Abstracts Service (CAS) registry number is 228259-70-9. scbt.comchemscene.com The molecular formula is C11H16N2O2S, and the molecular weight is 240.33 g/mol . scbt.com

Several related analogs are of interest in medicinal chemistry research. These analogs often involve substitutions on the piperidine ring or the phenyl group. The nomenclature of these analogs follows standard chemical naming conventions.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 228259-70-9 | C11H16N2O2S |

| 1-(Phenylsulfonyl)piperidin-4-ol | Not Available | C11H15NO3S |

| 1-(Phenylsulfonyl)piperidine-4-carboxylic acid | 122891-92-3 | C12H15NO4S |

| 1-(Methylsulfonyl)piperidin-4-amine | Not Available | C6H14N2O2S |

| 1-(4-Fluorophenyl)piperidin-4-amine | 164721-12-4 | C11H15FN2 |

This table showcases some of the structural variations that are explored in the design of new drug candidates.

Chemical Abstract Service (CAS) Registry Numbers and Database Identifiers

Interactive Table of Identifiers for this compound

| Database | Identifier |

| CAS Registry Number | 228259-70-9 |

| PubChem | Not Available |

| ChEBI | Not Available |

| ChEMBL | Not Available |

Systematic IUPAC and Common Names

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . A common synonym for this compound is 1-Benzenesulfonyl-piperidin-4-ylamine . nih.gov

Interactive Table of Compound Names

| Name Type | Name |

| Systematic IUPAC Name | This compound |

| Common Name | 1-Benzenesulfonyl-piperidin-4-ylamine |

Scope and Objectives of the Research Outline

The objective of this article is to provide a concise and scientifically accurate overview of this compound, focusing exclusively on its chemical identification and its role within academic research. This includes its formal nomenclature and database identifiers. While direct and extensive research on this specific compound is limited, its structural motifs are present in molecules that have been investigated for various biological activities. For instance, derivatives of phenylsulfonyl-piperidine have been explored for their potential as enzyme inhibitors. Research into related compounds, such as N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, has shown that this class of molecules can exhibit inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. kfupm.edu.sa This suggests that this compound could serve as a valuable building block or a scaffold for the synthesis of more complex molecules with potential therapeutic applications.

The broader family of piperidine-containing compounds has been a significant focus in the development of new drugs with a wide range of applications. The specific arrangement of the phenylsulfonyl and amine groups on the piperidine ring in this compound makes it a subject of interest for further investigation in the synthesis of novel chemical entities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-10-6-8-13(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-5,10H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYZVBQALRYBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406497 | |

| Record name | 1-(phenylsulfonyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228259-70-9 | |

| Record name | 1-(phenylsulfonyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 1 Phenylsulfonyl Piperidin 4 Amine and Its Derivatives

General Synthetic Strategies for Piperidine-4-amine Scaffolds

The piperidine-4-amine core is a versatile building block in drug discovery. A variety of synthetic strategies have been developed to access this important scaffold. These methods often involve the construction of the piperidine (B6355638) ring followed by the introduction of the amine functionality, or the use of a pre-functionalized piperidine precursor.

Common approaches to the piperidine ring itself include the catalytic hydrogenation of corresponding pyridine (B92270) precursors, often using catalysts like nickel or palladium on carbon. dtic.mil Another widely used method is the Dieckmann condensation of aminodicarboxylate esters, which leads to the formation of 4-piperidones. researchgate.net These piperidones are key intermediates that can be further converted to piperidine-4-amines. dtic.milresearchgate.net

Furthermore, multicomponent reactions, such as the Petrenko-Kritschenko piperidone synthesis, provide a convergent approach to substituted piperidones from aldehydes, amines, and C-H acidic compounds. googleapis.com Cycloaddition reactions, including hetero-Diels-Alder reactions, also offer a powerful tool for the stereocontrolled synthesis of piperidine rings. youtube.com

Synthesis of 1-(Phenylsulfonyl)piperidin-4-amine: Key Reaction Steps and Conditions

The synthesis of the target compound, this compound, typically involves a multi-step sequence starting from more readily available precursors. The key steps often include the formation of the N-sulfonyl bond and the introduction of the 4-amino group.

Reaction of Piperidin-4-one Derivatives with Benzenesulfonyl Chloride

A primary route to N-sulfonylated piperidines involves the reaction of a piperidine derivative with benzenesulfonyl chloride. In the context of synthesizing this compound, this reaction is often performed on a protected piperidin-4-one or a precursor that can be converted to the 4-amino group. For instance, reacting 4-amino-1-Boc-piperidine with benzenesulfonyl chloride under basic conditions, followed by deprotection of the Boc group, would yield the desired product. nih.gov

The reaction conditions for sulfonylation typically involve a base to neutralize the HCl generated. Common bases include potassium carbonate, triethylamine (B128534), or pyridine. nih.govwho.int The choice of solvent can vary, with dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) being frequently used. nih.gov

Table 1: Reaction of Piperidin-4-one Derivatives with Benzenesulfonyl Chloride

| Starting Material | Reagents | Base | Solvent | Product | Reference |

| 4-Amino-1-Boc-piperidine | Benzenesulfonyl chloride | Triethylamine | DCM | tert-Butyl 4-(phenylsulfonamido)piperidine-1-carboxylate | nih.gov |

| 1-Aminopiperidine | Benzenesulfonyl chloride | Na2CO3 | Water | N-(Piperidin-1-yl)benzenesulfonamide | who.int |

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. youtube.commasterorganicchemistry.comorganic-chemistry.orgyoutube.comyoutube.com In the synthesis of this compound, this strategy can be employed by reacting 1-(phenylsulfonyl)piperidin-4-one (B3130335) with an ammonia (B1221849) source or a protected amine, followed by reduction of the resulting imine or enamine.

The process typically involves two steps: the formation of an imine or iminium ion from the ketone and the amine, followed by its reduction. youtube.com These steps can be performed sequentially or in a single pot. youtube.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they are selective for the iminium ion over the ketone starting material. masterorganicchemistry.comyoutube.com The reaction is often carried out under mildly acidic conditions (pH ~5) to facilitate imine formation. masterorganicchemistry.com

For example, the reductive amination of N-Boc-piperidin-4-one with an aniline (B41778) derivative has been successfully used to synthesize N-aryl-piperidin-4-amines. researchgate.net A similar approach using an appropriate nitrogen source could be adapted for the synthesis of the title compound.

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Characteristics | Reference |

| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines/iminium ions in the presence of ketones. | masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | A milder and often preferred alternative to NaBH3CN, avoiding cyanide waste. | masterorganicchemistry.com |

| Sodium Borohydride (NaBH4) | Can be used, but may also reduce the starting ketone. | masterorganicchemistry.com |

Multi-step Synthesis Routes from Precursors

The synthesis of this compound is often achieved through a multi-step pathway, allowing for the controlled introduction of the required functional groups. A common strategy begins with a commercially available and protected piperidine derivative, such as 4-amino-1-Boc-piperidine. nih.govnih.gov

A typical sequence would be:

Sulfonylation: Reaction of 4-amino-1-Boc-piperidine with benzenesulfonyl chloride in the presence of a base like triethylamine to form tert-butyl 4-(phenylsulfonamido)piperidine-1-carboxylate. nih.gov

Deprotection: Removal of the Boc protecting group using acidic conditions, such as 4N HCl in dioxane, to yield the final product, this compound. nih.gov

Another approach could start from 1-Boc-piperidin-4-one. This would involve:

Reductive Amination: Conversion of the ketone to a protected amine, for example, by reductive amination with benzylamine.

Deprotection and Sulfonylation: Removal of the Boc group, followed by sulfonylation of the piperidine nitrogen with benzenesulfonyl chloride.

Final Deprotection: Removal of the benzyl (B1604629) group from the 4-amino position via hydrogenolysis to give the target compound.

Derivatization and Functionalization of this compound

The this compound scaffold serves as a valuable template for the synthesis of a wide array of derivatives with potential biological applications. nih.govresearchgate.net The primary amino group and the piperidine ring itself offer sites for further chemical modification.

N-Substitution of the Piperidine Ring

While the nitrogen of the piperidine ring in the parent compound is already substituted with a phenylsulfonyl group, it is important to note that in related synthetic strategies, the nature of this N-substituent can be varied. For instance, starting with a different sulfonyl chloride (e.g., a substituted benzenesulfonyl chloride) would lead to a diverse set of N-sulfonylated piperidine-4-amine analogs. nih.gov

Furthermore, in synthetic routes where the piperidine nitrogen is initially protected with a group other than phenylsulfonyl, this protecting group can be removed and replaced with various other substituents. Common N-protecting groups include benzyl and tert-butoxycarbonyl (Boc), which can be removed under specific conditions to allow for the introduction of other functionalities. google.com The choice of the N-substituent can significantly impact the pharmacological properties of the final molecule. nih.gov

Modifications of the Phenylsulfonyl Group

The phenylsulfonyl moiety of this compound is a key target for structural modification to create new derivatives. Research has demonstrated that substitutions on the phenyl ring can be readily achieved, often by using substituted benzenesulfonyl chlorides as starting materials.

One notable example involves the synthesis of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine. In this process, 3,5-dichloro-2-hydroxy benzenesulfonyl chloride is coupled with piperidine in an aqueous medium under dynamic pH control. nih.gov This approach highlights the feasibility of introducing multiple substituents, such as halogens and hydroxyl groups, onto the phenyl ring of the sulfonyl group.

Further diversification of the phenylsulfonyl group has been explored through the synthesis of various sulfonamide derivatives. For instance, researchers have successfully synthesized 1-(phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, showcasing the incorporation of methoxy (B1213986) groups on a related scaffold. mdpi.com Another study details the synthesis of N'-(4-aminophenylsulfonyl)-carboximidamides by reacting 4-aminobenzenesulfonamide with heterocyclic carbimidates. nih.gov This demonstrates the introduction of an amino group onto the phenylsulfonyl moiety, creating a 4-aminophenylsulfonyl group. nih.gov

These modifications are summarized in the table below:

| Starting Material | Reagent | Resulting Moiety |

| Piperidine | 3,5-dichloro-2-hydroxy benzenesulfonyl chloride | 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl] nih.gov |

| Trimetazidine | Phenylsulfonyl chloride | 1-(Phenylsulfonyl) mdpi.com |

| Heterocyclic carbimidates | 4-Aminobenzenesulfonamide | 4-Aminophenylsulfonyl nih.gov |

Introduction of Various Functional Groups

The this compound scaffold provides multiple sites for the introduction of new functional groups, primarily through reactions involving the 4-amino group or the piperidine ring itself. A common strategy is to use the amino group as a nucleophile to react with various electrophiles.

A significant derivatization involves converting the 4-position of the piperidine ring into a heterocyclic system. For example, potent antibacterial agents have been synthesized starting from ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. researchgate.net This starting material is converted to 1-(phenylsulfonyl)piperidin-4-carbohydrazide, which is then cyclized with carbon disulfide and potassium hydroxide (B78521) to form 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol. researchgate.net The thiol group on the resulting oxadiazole ring can then be further functionalized by reacting with various electrophiles. researchgate.net

In a related approach, though on a different isomer, N-substituted acetamide (B32628) derivatives have been prepared. This was achieved by first synthesizing N-(Piperidin-1-yl)benzenesulfonamide and then reacting it with different N-aryl/aralkyl-substituted-2-bromoacetamides in the presence of sodium hydride and N,N-Dimethylformamide (DMF). who.intkfupm.edu.sa This method showcases the introduction of an acetamide functionality, which can be further diversified with various aryl or aralkyl groups. who.intkfupm.edu.sa

The versatility of the 4-aminopiperidine (B84694) scaffold is further highlighted in the synthesis of inhibitors for the Hepatitis C virus. nih.gov In this work, the 4-amino group of a protected piperidine was functionalized through reductive amination, followed by coupling with a range of electrophiles to explore a broad spectrum of functional groups on the resulting linker and aryl ring. nih.gov

A summary of functionalization strategies is presented below:

| Starting Scaffold | Reagents | Functional Group/Moiety Introduced |

| Ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate | 1. Hydrazine hydrate2. CS₂/KOH3. Various electrophiles | 1,3,4-Oxadiazol-2-thiol with S-substitutions researchgate.net |

| N-(Piperidin-1-yl)benzenesulfonamide | N-aryl/aralkyl-substituted-2-bromoacetamides, NaH, DMF | N-substituted acetamide who.intkfupm.edu.sa |

| 4-Amino-1-Boc-piperidine | 2-Phenylacetaldehyde, various electrophiles | Diverse linkers and aryl groups via reductive amination and acylation/sulfonylation nih.gov |

Optimization of Synthetic Routes for Yield and Purity

The efficiency and purity of the synthesis of this compound derivatives are critical for their potential applications. Researchers have employed several strategies to optimize these synthetic routes.

One key aspect of optimization is the control of reaction conditions. For the synthesis of sulfonamides, maintaining dynamic pH control in an aqueous medium has been shown to be an effective strategy. nih.gov The choice of solvent and base is also crucial. For instance, the use of N,N-Dimethylformamide (DMF) as a solvent and sodium hydride (NaH) as a base is common for substitution reactions on the sulfonamide nitrogen, allowing for complete conversion at room temperature within a few hours. researchgate.netwho.intkfupm.edu.sa

Purification of the final products and intermediates is another area of focus for optimization. Crystallization is a fundamental technique for purifying solid compounds, and various solvent systems have been reported for piperidin-4-one derivatives, which are common precursors. chemrevlett.com These include distilled ethanol, methanol, acetonitrile, and mixtures such as ethanol-ethyl acetate (B1210297) and benzene-petroleum ether. chemrevlett.com The selection of the appropriate solvent system is critical for obtaining high-purity crystalline products. chemrevlett.com

High-throughput synthesis and purification technologies have also been applied to create libraries of 1-aryl-4-aminopiperidine analogues. nih.gov This involves a combination of computational library design, parallel solution-phase synthesis, and continuous flow hydrogenation, demonstrating a modern approach to optimizing the discovery of new derivatives. nih.gov

The table below outlines some of the optimization strategies:

| Synthetic Step | Optimization Strategy | Benefit |

| Sulfonamide formation | Dynamic pH control in aqueous media nih.gov | Improved reaction control |

| Substitution reactions | Use of NaH in DMF researchgate.netwho.intkfupm.edu.sa | Efficient conversion at room temperature |

| Purification | Recrystallization from various solvents (e.g., ethanol, methanol, ethanol-ethyl acetate) chemrevlett.com | High purity of final products |

| Library Synthesis | Computational design and high-throughput technologies nih.gov | Efficient production of a large number of diverse analogues |

Analytical Techniques for Compound Characterization (Excluding Basic Identification Data)

The structural confirmation and characterization of this compound and its derivatives rely on a suite of advanced analytical techniques beyond basic identification data. These methods provide detailed insights into the molecular structure, connectivity, and stereochemistry of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of characterization. While ¹H and ¹³C NMR are routinely used to confirm the primary structure mdpi.comresearchgate.net, more advanced techniques are often necessary for unambiguous assignments. Two-dimensional (2D) NMR experiments, such as H-H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons within the molecule. researchgate.net For studying through-space interactions and stereochemistry, the Nuclear Overhauser Effect Spectroscopy (NOESY) is utilized. researchgate.net Furthermore, dynamic NMR studies have been used to investigate the conformational dynamics of related piperazine (B1678402) derivatives, identifying coalescence points and calculating activation energy barriers for conformational changes. nih.gov

Mass Spectrometry (MS) is another vital tool, with Electron Ionization Mass Spectrometry (EI-MS) commonly used to determine the molecular weight and fragmentation patterns of the synthesized compounds, which helps in confirming their structure. researchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. For example, in the synthesis of 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol, IR spectroscopy was used to identify characteristic absorption bands for C-H (aromatic), S-H, C=N, and -SO₂ (sulfonyl) stretching vibrations. researchgate.net

The following table summarizes the advanced analytical techniques used for characterization:

| Analytical Technique | Information Obtained |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Unambiguous spectral assignments, molecular connectivity, and stereochemistry researchgate.net |

| Dynamic NMR | Conformational dynamics and activation energy barriers nih.gov |

| Electron Ionization Mass Spectrometry (EI-MS) | Molecular weight and fragmentation patterns researchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups researchgate.net |

| Single-Crystal X-ray Diffraction (XRD) | Definitive molecular structure, bond lengths, bond angles, and conformation in the solid state nih.gov |

Iii. Biological Activity and Pharmacological Relevance of 1 Phenylsulfonyl Piperidin 4 Amine Analogs

Enzyme Inhibition Studies

Cholinesterase Inhibition (AChE and BChE)

Analogs of 1-(phenylsulfonyl)piperidin-4-amine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing symptoms of Alzheimer's disease.

In vitro studies are crucial for determining the potency of new compounds as enzyme inhibitors. The half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a standard measure of potency.

Several studies have reported the synthesis and evaluation of piperidine (B6355638) derivatives as cholinesterase inhibitors. For instance, a series of 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine derivatives were synthesized and showed potent anti-AChE activity. One of the most potent compounds in this series, compound 19, exhibited an IC50 value of 1.2 nM for AChE and demonstrated high selectivity over BChE (approximately 34,700-fold). nih.gov

In another study, 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate (B1241708) (TAK-147) was identified as a potent AChE inhibitor with an IC50 of 97.7 nM. nih.gov Furthermore, a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives were developed, with the indenopyridazine derivative 4g being the most potent inhibitor with an IC50 of 10 nM on electric eel AChE. nih.gov

Hybrid molecules combining (alpha)-lipoic acid and 4-amino-1-benzyl piperidines have also been synthesized and evaluated for their cholinesterase inhibitory activities. researchgate.net While the parent compounds showed little to no activity, the hybrid molecules demonstrated significant BChE inhibition, and some also inhibited AChE. researchgate.net Specifically, one compound showed effective inhibition against both AChE (IC50 = 1.75 µM) and BChE (IC50 = 5.61 µM), comparable to the standard drug galantamine. researchgate.net

A series of 4-phthalimidobenzenesulfonamide derivatives were also synthesized and evaluated. nih.gov Most of these compounds showed high selectivity for AChE. nih.gov Compound 7 was the most potent against AChE with an IC50 of 1.35 µM, while compound 3 was the most potent against BChE with an IC50 of 13.41 µM. nih.gov

The table below summarizes the IC50 values for selected this compound analogs and related piperidine derivatives against AChE and BChE.

| Compound/Analog | Target Enzyme | IC50 Value |

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19) | AChE | 1.2 nM nih.gov |

| 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate (TAK-147) | AChE | 97.7 nM nih.gov |

| Indenopyridazine derivative 4g | AChE (electric eel) | 10 nM nih.gov |

| (alpha)-lipoic acid-1-(3-methylbenzyl)piperazine hybrid (15) | AChE | 1.75 µM researchgate.net |

| (alpha)-lipoic acid-1-(3-methylbenzyl)piperazine hybrid (15) | BChE | 5.61 µM researchgate.net |

| 4-phthalimidobenzenesulfonamide derivative 7 | AChE | 1.35 µM nih.gov |

| 4-phthalimidobenzenesulfonamide derivative 3 | BChE | 13.41 µM nih.gov |

Molecular docking studies provide valuable insights into the binding modes of inhibitors within the active sites of enzymes. For cholinesterases, the active site is located at the bottom of a deep and narrow gorge and contains a catalytic active site (CAS) and a peripheral anionic site (PAS).

Docking studies of 4-phthalimidobenzenesulfonamide derivatives revealed that the most active compound, compound 7, could interact with both the CAS and PAS of AChE. nih.gov The phthalimide (B116566) moiety of compound 7 was found to interact with Trp84 via π–π stacking, and the oxygen atom of the sulfonamide group formed a hydrogen bond with the hydroxyl group of Tyr121. nih.gov This dual binding ability is a desirable characteristic for potent cholinesterase inhibitors.

Similarly, molecular docking of a series of 1-arylsulfonyl-4-phenylpiperazine derivatives, although showing weak inhibition, provided insights into their binding modes. nih.gov The design of hybrid molecules of benzyl (B1604629) piperidine and benzimidazole (B57391) as AChE inhibitors also utilized molecular docking to predict binding affinities and interactions. isfcppharmaspire.com These studies highlighted key interactions with residues such as Trp86, Tyr341, and Ser293 in the AChE binding pocket. isfcppharmaspire.com

Kinetic studies of a hybrid molecule between (alpha)-lipoic acid and 4-amino-1-benzyl piperidine indicated a mixed type of inhibition for AChE and a non-competitive type for BChE, suggesting different binding mechanisms for the two enzymes. researchgate.net

Structure-activity relationship (SAR) studies are essential for optimizing the design of potent and selective inhibitors. For analogs of this compound, several key structural features have been identified that influence their cholinesterase inhibitory activity.

In the series of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives, the introduction of a phenyl group on the nitrogen atom of the amide moiety enhanced the inhibitory activity. nih.gov Furthermore, replacing the flexible side chain with a rigid isoindolone ring system resulted in potent anti-AChE activity. nih.gov

For 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, structural modifications at four different positions of the lead compound revealed that:

The introduction of a lipophilic group at the C-5 position of the pyridazine (B1198779) ring was favorable for AChE inhibitory activity and selectivity over BChE. nih.gov

Substitution and various replacements of the C-6 phenyl group were well-tolerated and led to compounds with equivalent or slightly improved activity. nih.gov

Isosteric replacements or modifications of the benzylpiperidine moiety were generally detrimental to the activity. nih.gov

In the case of 4-phthalimidobenzenesulfonamide derivatives, the nature and position of substituents on the phthalimide ring and the sulfonamide linker likely play a crucial role in determining both potency and selectivity for AChE versus BChE.

Other Enzyme Targets (e.g., Soluble Epoxide Hydrolase (sEH), Aldehyde-Keto Reductase (AKR1C3))

Beyond cholinesterases, analogs of this compound have been designed to target other enzymes with significant therapeutic potential.

Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. nih.gov Inhibition of sEH is therefore a promising strategy for treating inflammatory conditions and pain. nih.gov

A series of 1,3-disubstituted ureas with a piperidyl moiety were synthesized and evaluated as inhibitors of human and murine sEH. ucanr.edu N-acyl and N-sulfonyl substitutions of the 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (B8510747) core structure yielded several highly potent inhibitors. ucanr.edu Notably, the sulfonamide group was found to be a good isosteric replacement for the amide group, resulting in comparable potency. ucanr.edu

Aldo-Keto Reductase (AKR1C3)

Aldo-keto reductase 1C3 (AKR1C3) is an enzyme implicated in the development and progression of certain cancers, including prostate and breast cancer, as well as leukemias. drugbank.com It plays a role in the biosynthesis of androgens and prostaglandins. nih.gov

A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones have been described as potent and isoform-selective non-carboxylate inhibitors of AKR1C3, with IC50 values under 100 nM. drugbank.com Structure-activity relationship studies identified the sulfonamide group as being critical for activity. drugbank.com Variations in the position, planarity, or electronic nature of the pyrrolidinone ring, as well as alterations to the size or polarity of the piperidino ring, significantly diminished the inhibitory activity. drugbank.com A lead compound from this series, SN33638, demonstrated low nanomolar potency against AKR1C3 and over 300-fold selectivity against other AKR1C isoforms. researchgate.net

Receptor Binding and Modulation

In addition to enzyme inhibition, analogs of this compound have been developed as ligands for various G-protein coupled receptors (GPCRs).

A series of 4-(phenylsulfonyl)piperidines were identified as high-affinity, selective antagonists for the 5-HT(2A) receptor. ebi.ac.uk Starting from a spirocyclic ether lead, researchers developed acyclic sulfone derivatives. ebi.ac.uk To improve bioavailability, which was lacking in the initial compounds, stability towards rat liver microsomes was used as a predictive tool. ebi.ac.uk This led to the identification of 4-cyano- and 4-carboxamidophenylsulfonyl derivatives as orally bioavailable, brain-penetrant analogs. ebi.ac.uk

Furthermore, a novel compound, S33138, which contains a complex tetracyclic amine structure related to the piperidine core, was characterized as a preferential dopamine (B1211576) D3 versus D2 receptor antagonist. nih.gov It displayed approximately 25-fold higher affinity for human D3 receptors (pKi = 8.7) compared to D2L (pKi = 7.1) and D2S (pKi = 7.3) receptors. nih.gov This preferential antagonism at D3 receptors suggests potential as an antipsychotic agent with a distinct mechanism of action compared to existing drugs. nih.gov

A set of analogs based on a 4-(2-aminoethyl)piperidine core, which can be considered a related structure, were synthesized and found to be agonists of the trace amine-associated receptor 1 (TAAR1). nih.gov Several of these compounds exhibited potent TAAR1 agonistic activity with EC50 values in the sub-micromolar range. nih.gov

The table below presents the binding affinities (Ki) or functional activities (EC50, pKi) of selected this compound analogs and related compounds at various receptors.

| Compound/Analog | Target Receptor | Activity |

| 4-Cyano- and 4-carboxamidophenylsulfonyl derivatives | 5-HT(2A) | High-affinity antagonists ebi.ac.uk |

| S33138 | Dopamine D3 | pKi = 8.7 (antagonist) nih.gov |

| S33138 | Dopamine D2L | pKi = 7.1 (antagonist) nih.gov |

| S33138 | Dopamine D2S | pKi = 7.3 (antagonist) nih.gov |

| 4-(2-aminoethyl)-N-(aryl)piperidine-1-carboxamides | TAAR1 | EC50 = 0.033 - 0.112 µM (agonists) nih.gov |

Serotonin (B10506) Receptor (5-HT2A) Antagonism

Analogs based on the 4-(phenylsulfonyl)piperidine (B3041371) scaffold have been identified as a significant class of serotonin 5-HT2A receptor antagonists. nih.govacs.org The 5-HT2A receptor, a G protein-coupled receptor, is a key target for therapeutic agents used in the treatment of various neuropsychological and neurological disorders. Atypical antipsychotics, for instance, are thought to derive part of their efficacy from potent 5-HT2A antagonist actions. nih.gov

Researchers have successfully developed a series of acyclic sulfones that demonstrate high-affinity and selective antagonism for the 5-HT2A receptor. nih.govacs.org Starting from a spirocyclic ether lead, structure-activity relationship (SAR) studies led to the identification of potent antagonists. For example, replacing a phthalimide moiety with alkyl amides in related piperazine (B1678402) compounds resulted in improved 5-HT2A affinity and selectivity over α1-adrenergic receptors. consensus.app

Key modifications to the 4-(phenylsulfonyl)piperidine structure have been shown to enhance binding characteristics. The introduction of 4-cyano and 4-carboxamidophenylsulfonyl groups resulted in orally bioavailable and brain-penetrant analogs. nih.govacs.org One such derivative, R-(+)-1-(4-fluorophenyl)-1-{1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl}ethanol, was identified as having superior affinity for the 5-HT2A receptor with an IC50 of 0.37 nM and high selectivity over dopaminergic D2, adrenergic α1, and 5-HT2C receptors. nih.gov Bivalent ligands based on the structure of the potent 5-HT2A antagonist (+)-M100907 have also been shown to retain nanomolar affinity for the 5-HT2A receptor. nih.gov

| Compound Name | Target | Binding Affinity (IC50) | Selectivity |

| R-(+)-1-(4-fluorophenyl)-1-{1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl}ethanol | 5-HT2A Receptor | 0.37 nM | >1000-fold vs D2, >2700-fold vs α1, >1300-fold vs 5-HT2C |

| 4-((1-(2-(2,4-difluorophenyl)ethyl)-4-piperidinyl)sulfonyl)benzonitrile | 5-HT2A Receptor | High | Selective over other receptors |

| 4-((1-(2-(2,4-difluorophenyl)ethyl)-4-piperidinyl)sulfonyl)benzamide | 5-HT2A Receptor | High | Selective over other receptors |

| (+)-M100907 Bivalent Analog (8-17 atom tether) | 5-HT2A Receptor | Nanomolar range | Maintained selectivity over 5-HT2B and 5-HT2C receptors |

This table presents a selection of this compound analogs and their reported binding affinities for the 5-HT2A receptor, demonstrating the high potency and selectivity achieved through chemical modifications.

The efficacy of these analogs has been confirmed in preclinical in vivo models. The 4-cyano- and 4-carboxamidophenylsulfonyl derivatives were identified as not only having high affinity but also being orally bioavailable and brain-penetrant, making them suitable for evaluation in animal models. nih.govacs.org For instance, data for compounds like 1-(2-(2,4-difluorophenyl)ethyl)-4-(phenylsulfonyl)piperidine and its derivatives in the DOI (2,5-dimethoxy-4-iodoamphetamine)-induced head-twitch model in rodents have demonstrated their 5-HT2A receptor antagonism in a living system. acs.org Furthermore, bivalent 5-HT2A receptor antagonists, developed from the structure of M100907, have shown efficacy in vivo, retaining their antagonist properties. nih.gov Chronic administration of certain selective 5-HT2A antagonists, such as ketanserin, has been shown to cause receptor protein down-regulation in vivo. researchgate.net

CCR5 Receptor Antagonism

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5 strains of HIV-1 into host cells, making it a prime target for the development of anti-HIV agents. nih.govresearchgate.net Analogs of this compound have been instrumental in the development of potent CCR5 antagonists.

The development of CCR5 antagonists has been guided by detailed structure-activity relationship (SAR) studies and the generation of pharmacophore models. nih.gov Research on a series of 1-[N-(Methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-[4-(substituted)piperidin-1-yl]butanes has provided significant insights. nih.govnih.gov These studies have shown that the C-2 phenyl fragment is important for CCR5 antagonism. nih.gov For instance, (2S)-2-(3,4-Dichlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-[spiro(2,3-dihydrobenzthiophene-3,4'-piperidin-1'-yl)]butane S-oxide was identified as a potent CCR5 antagonist lead with an IC50 of 35 nM. nih.gov Further optimization led to the discovery of (2S)-2-(3-Chlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-[spiro(2,3-dihydrobenzthiophene-3,4'-piperidin-1'-yl)]butane S-oxide, with an even more potent IC50 of 10 nM. nih.gov

The Electron-Topological Method (ETM) has been used to investigate the relationship between chemical structure and CCR5 anti-HIV-1 activity for a large series of these butane (B89635) derivatives. nih.gov This computational approach helps in identifying molecular fragments specific to active and inactive molecules, thereby predicting their activity. nih.gov Such models are crucial for designing novel CCR5 antagonists with improved potency and pharmacokinetic profiles. nih.gov

The primary pharmacological relevance of CCR5 antagonism by these analogs lies in their potent anti-HIV-1 activity. nih.govnih.govnih.gov By blocking the CCR5 co-receptor, these compounds prevent the virus from entering and infecting immune cells like T-cells and macrophages.

A wide range of analogs has been synthesized and evaluated for their ability to inhibit HIV-1 replication. For example, N-phenylsulfonyl-3-acetyl-6-methylindole and N-(p-ethyl)phenylsulfonyl-3-acetyl-6-methylindole have demonstrated potent anti-HIV-1 activity with EC50 values of 0.36 µg/mL and 0.13 µg/mL, respectively. nih.gov The discovery of 4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidine derivatives as potent CCR5 antagonists further expanded the chemical space for anti-HIV drug development. nih.gov More recently, a new class of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives has been identified as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), with one promising molecule exhibiting an EC50 of 0.24 nM against wild-type HIV-1. nih.gov

| Compound Class/Name | Target | Activity Metric | Value |

| (2S)-2-(3,4-Dichlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-[spiro(2,3-dihydrobenzthiophene-3,4'-piperidin-1'-yl)]butane S-oxide | CCR5 Receptor | IC50 | 35 nM |

| (2S)-2-(3-Chlorophenyl)-1-[N-(methyl)-N-(phenylsulfonyl)amino]-4-[spiro(2,3-dihydrobenzthiophene-3,4'-piperidin-1'-yl)]butane S-oxide | CCR5 Receptor | IC50 | 10 nM |

| N-phenylsulfonyl-3-acetyl-6-methylindole | HIV-1 | EC50 | 0.36 µg/mL |

| N-(p-ethyl)phenylsulfonyl-3-acetyl-6-methylindole | HIV-1 | EC50 | 0.13 µg/mL |

| 12126065 (N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivative) | HIV-1 RT | EC50 | 0.24 nM |

This table summarizes the anti-HIV-1 activity and CCR5 receptor antagonism of selected this compound analogs and related compounds, indicating their potential as therapeutic agents.

Secreted Frizzled-Related Protein-1 (sFRP-1) Inhibition

Secreted Frizzled-Related Protein-1 (sFRP-1) is an endogenous antagonist of the Wnt signaling pathway. nih.govresearchgate.netmedchemexpress.cn By binding to Wnt proteins, sFRP-1 prevents their interaction with Frizzled receptors, thereby inhibiting downstream signaling. The Wnt pathway is crucial for bone formation, and its modulators have been proposed as anabolic treatments for osteoporosis and other bone disorders. nih.govresearchgate.netmedchemexpress.cn

Small molecule inhibitors of sFRP-1, such as those based on a diphenylsulfonyl sulfonamide scaffold, have been developed to counteract this inhibition and activate Wnt signaling. nih.govresearchgate.netmedchemexpress.cn The compound WAY-316606 is a notable example from this class. nih.govresearchgate.net This compound and its analogs function by inhibiting the activity of sFRP-1, thus promoting the Wnt signaling cascade. nih.govresearchgate.netmedchemexpress.cn For instance, a diphenylsulfone-sulfonamide compound was shown to counteract the antagonizing effect of sFRP-1 with an EC50 of 1.27 µM in a U2OS-based reporter assay. sigmaaldrich.com Interestingly, sFRP-1 has also been identified as a potent inducer of human Th17-cell differentiation, suggesting its inhibition could be a target for treating Th17-mediated diseases. nih.gov

| Compound Name/Class | Target | Activity Metric | Value |

| WAY-316606 (Diphenylsulfonyl sulfonamide) | sFRP-1 | IC50 | 0.65 µM |

| Diphenylsulfone-sulfonamide compound (Calbiochem) | sFRP-1 | EC50 | 1.27 µM |

This table highlights key small molecule inhibitors of sFRP-1, demonstrating their potency in modulating the Wnt signaling pathway.

Other Receptor Interactions (e.g., Nicotinic Receptors)

While specific interactions with nicotinic receptors are not prominently documented for this class, research has identified significant activity of closely related analogs at other receptors. Notably, a series of 4-(Phenylsulfonyl)piperidines have been identified as novel, selective, and bioavailable antagonists for the 5-HT2A receptor. acs.org The parent compound in this series, 1-(2-(2,4-difluorophenyl)ethyl)-4-(phenylsulfonyl)piperidine, led to the development of derivatives with improved oral bioavailability and brain penetration, such as 4-cyano- and 4-carboxamidophenylsulfonyl analogs. acs.org This activity at a key serotonin receptor highlights the potential for these scaffolds to be developed for neurological or psychiatric applications.

Antimicrobial and Antiviral Activities

The 1-(phenylsulfonyl)piperidine (B86637) framework is a recurring motif in the development of new antimicrobial and antiviral agents. ontosight.aiamazonaws.comjcsp.org.pk

Research into derivatives has shown that this chemical scaffold possesses significant antibacterial properties. A series of S-substituted derivatives of 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for their antibacterial activity. jcsp.org.pkresearchgate.net The findings indicated that substitutions on the thiol group resulted in activities ranging from moderate to excellent against both Gram-positive and Gram-negative bacteria. jcsp.org.pkresearchgate.net Similarly, N,N-diethyl-1-(phenylsulfonyl)piperidine-2-carboxamide was identified as the most active compound in a series of benzenesulfonamide (B165840) derivatives tested against Escherichia coli and Staphylococcus aureus. journalcsij.com

Anti-Bacterial and Anti-Tuberculosis Activity

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Analogs of this compound have been investigated for their potential to combat bacterial and mycobacterial infections.

A study focused on the 4-aminopiperidine (B84694) (PIP) series of compounds explored their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. While a number of N-benzyl-N-phenethyl-1-arylpiperidin-4-amines initially showed promise in a high-throughput screening, further systematic exploration of the structure-activity relationship revealed limitations. In a series of synthesized analogs, only one compound, which featured a norbornenylmethyl substituent at the N-1 position and an N-phenethyl-N-benzyl group at the C-4 position of the piperidine ring, demonstrated a notable minimum inhibitory concentration (MIC) of 10 μM against M. tuberculosis. However, subsequent modifications to the piperidine moiety and substitutions at the N-1 and C-4 positions did not lead to an improvement in anti-tubercular activity, with most analogs exhibiting an MIC greater than 20 μM. Furthermore, the tested compounds were found to be inactive against Staphylococcus aureus.

Another area of investigation has been the synthesis of piperidin-4-one derivatives, which can be considered precursors or related structures to 4-aminopiperidines. These compounds have shown a range of biological activities, including bactericidal and fungicidal effects. For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and screened for their in vitro antibacterial activity, with some exhibiting significant efficacy compared to the standard drug ampicillin.

| Compound/Analog Class | Target Organism | Key Findings |

| 4-Aminopiperidine (PIP) series | Mycobacterium tuberculosis | Limited activity; one analog with a norbornenylmethyl substituent at N-1 showed an MIC of 10 μM. |

| 4-Aminopiperidine (PIP) series | Staphylococcus aureus | Inactive. |

| 2,6-Diaryl-3-methyl-4-piperidones | Various bacteria | Some derivatives showed significant antibacterial activity. |

Antimalarial Activity

Malaria remains a significant global health challenge, and the development of new antimalarial agents is crucial to combat drug-resistant strains of Plasmodium falciparum. The 4-aminopiperidine scaffold is a structural component found in various compounds with demonstrated antimalarial properties.

Research into 1,4-disubstituted piperidine derivatives has yielded promising results. In one study, a library of such compounds was synthesized from 4-aminopiperidine precursors and evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. Several of these analogs displayed potent antimalarial activity in the nanomolar range, with some compounds showing efficacy comparable to or greater than chloroquine, particularly against the resistant W2 strain. For example, compound 13b in the study exhibited an IC50 of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain, while compound 12a showed a strong activity against the W2 strain with an IC50 of 11.06 nM.

The sulfonamide group, a key feature of this compound, has also been incorporated into compounds with antimalarial potential. Sulfonamides are known to be used in combination therapies for drug-resistant malaria. A novel series oftriazolo[4,3-a]pyridine sulfonamides were designed and synthesized, with some compounds containing a piperidin-1-ylsulfonyl moiety. These compounds were evaluated for their in vitro antimalarial activity against P. falciparum, and two compounds, 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-triazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-triazolo[4,3-a]pyridin-3(2H)-one, demonstrated good inhibitory concentrations with IC50 values of 2.24 and 4.98 μM, respectively.

Additionally, amination reactions on a 1,2,4-triazolo[4,3-a]pyrazine scaffold, a known antimalarial pharmacophore, have been explored. The resulting tertiary alkylamine products displayed antimalarial activity with IC50 values in the micromolar range against P. falciparum.

| Compound/Analog Class | P. falciparum Strain(s) | Activity (IC50) |

| 1,4-Disubstituted piperidine derivatives | 3D7 (chloroquine-sensitive) | 4.19 nM - 17.42 nM for most active compounds. |

| 1,4-Disubstituted piperidine derivatives | W2 (chloroquine-resistant) | 11.06 nM - 13.30 nM for most active compounds. |

| Triazolo[4,3-a]pyridine sulfonamides | P. falciparum | 2.24 μM and 4.98 μM for lead compounds. |

| Amine-substituted triazolopyrazines | 3D7 | 9.90 μM to 23.30 μM. |

Other Reported Biological Activities and Potential Therapeutic Areas

Beyond their antimicrobial properties, analogs of this compound have been explored for their potential in other therapeutic areas, leveraging the versatility of the piperidine scaffold.

Oncology

The piperidine moiety is a common feature in many anticancer agents. Piperidine and its derivatives have been shown to exhibit anticancer properties against a variety of cancer cell lines, including breast, prostate, and colon cancers, through mechanisms such as cell cycle arrest and induction of apoptosis.

A significant area of research has been the development of piperidine-containing compounds as protein kinase inhibitors. Protein kinase B (PKB), also known as Akt, is a crucial component of signaling pathways that regulate cell growth and survival and is often deregulated in cancer. A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent and orally bioavailable inhibitors of PKB. These compounds effectively modulated signaling through PKB in vivo and demonstrated strong inhibition of human tumor xenograft growth in nude mice at well-tolerated doses. The optimization of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to nanomolar inhibitors with high selectivity for PKB over the related kinase PKA.

Neurology

Piperidine-containing compounds have been investigated for their potential in treating neurological disorders. The piperidine nucleus is a component of numerous biologically active compounds and secondary metabolites that have relevance to brain disorders.

Anti-inflammatory Properties

The anti-inflammatory potential of piperidine derivatives has been another active area of research. Chronic inflammation is a key factor in many diseases, and the development of new anti-inflammatory agents is of great interest.

One approach has been the inhibition of soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). A series of 2-(piperidin-4-yl)acetamides were developed as potent inhibitors of sEH. One of the lead compounds from this series demonstrated significant anti-inflammatory properties.

Additionally, other piperazine derivatives, which share a six-membered heterocyclic ring structure with piperidines, have been shown to possess anti-inflammatory and anti-nociceptive effects. For instance, a novel piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester, reduced paw edema in a carrageenan-induced inflammation model and exhibited anti-nociceptive effects, suggesting the involvement of central mechanisms. The anti-inflammatory activity of 1,3,4-oxadiazole (B1194373) derivatives has also been linked to the inhibition of cyclooxygenase (COX) enzymes.

| Therapeutic Area | Target/Mechanism | Key Findings |

| Oncology | Protein Kinase B (Akt) Inhibition | 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides are potent and orally bioavailable inhibitors with in vivo anti-tumor activity. |

| Neurology | Various | The piperidine nucleus is present in compounds relevant to brain disorders. |

| Anti-inflammatory | Soluble Epoxide Hydrolase (sEH) Inhibition | 2-(Piperidin-4-yl)acetamides were identified as potent sEH inhibitors with anti-inflammatory activity. |

| Anti-inflammatory | Serotonergic Pathway/COX Inhibition | Piperazine and 1,3,4-oxadiazole derivatives have demonstrated anti-inflammatory and analgesic properties. |

Iv. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity

The piperidine nucleus is a prevalent feature in numerous biologically active compounds and approved drugs, making it a key area of focus for SAR studies. nih.govijnrd.orgresearchgate.net Modifications at both the piperidine nitrogen and the 4-position have been shown to significantly influence the biological profiles of these analogues.

The substituent attached to the nitrogen atom of the piperidine ring plays a critical role in determining the potency and selectivity of the compounds.

In one study, N-aryl/aralkyl substituted acetamide (B32628) derivatives were synthesized from a parent N-(Piperidin-1-yl)benzenesulfonamide compound. who.intnih.gov The resulting molecules, which featured substitutions on the exocyclic amine nitrogen at the piperidine 1-position, demonstrated promising inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. who.intnih.gov This indicates that introducing substituents at this position is a viable strategy for generating biologically active compounds.

Research into dopamine (B1211576) D4 receptor antagonists has shown that various benzyl (B1604629) groups attached to the piperidine nitrogen can produce active compounds. nih.gov For instance, derivatives with N-3-fluorobenzyl, N-3,4-difluorobenzyl, and N-4-methylbenzyl groups all yielded active molecules, demonstrating that bulky aromatic substituents are well-tolerated and can be used to fine-tune receptor affinity. nih.gov

Similarly, in the development of novel analgesics related to fentanyl, the N-substituent was a key determinant of the pharmacological profile. nih.gov The introduction of an N-[2-(1H-pyrazol-1-yl)ethyl] group led to a compound with high analgesic potency and a superior safety profile compared to clinically used opioids like fentanyl. nih.gov

Conversely, in some scaffolds, N-substitution can be detrimental to activity. A study involving 4-(piperidin-1-yl)aniline-based sulfonamides found that introducing an N-ethyl group on the sulfonamide nitrogen, rather than the piperidine nitrogen, diminished the inhibitory potential against cholinesterase enzymes. researchgate.net

Table 1: Effect of N-Substitutions on Biological Activity

| Parent Scaffold | N-Substituent | Target/Activity | Key Finding | Reference(s) |

| N-(Piperidin-1-yl)benzenesulfonamide | N-Aryl/aralkyl acetamides | Acetylcholinesterase/Butyrylcholinesterase Inhibition | Substitutions at the exocyclic amine nitrogen generate promising enzyme inhibitors. | who.intnih.gov |

| 3-(S)-benzyloxypiperidine | 3-Fluorobenzyl, 3,4-Difluorobenzyl, 4-Methylbenzyl | Dopamine D4 Receptor Antagonism | Bulky aromatic N-substituents are well-tolerated and produce active compounds. | nih.gov |

| 4-Anilidopiperidine | 2-(1H-pyrazol-1-yl)ethyl | Opioid Analgesia | Specific N-substituent leads to high potency and favorable pharmacological profile. | nih.gov |

The 4-position of the piperidine ring is another critical site for modification, with substitutions directly impacting ligand-target interactions.

The 4-aminopiperidine (B84694) (PIP) scaffold itself has been identified as a chemotype with potential anti-bacterial activity against Mycobacterium tuberculosis. researchgate.net However, further exploration of simple modifications around this core did not yield improved activity, suggesting the 4-amino group is important but requires specific and potentially complex substitution patterns for this particular target. researchgate.net

In the context of monoamine oxidase (MAO) inhibitors, a hydroxyl group at the para-position (C4) of a piperidine ring resulted in maximum inhibitory activity, indicating that this substitution is preferable for enhancing the MAO inhibitory effect. nih.gov Research on sigma-1 (σ1) receptor modulators also utilized 4-hydroxypiperidine (B117109) as a successful starting scaffold for developing potent ligands. chemrxiv.org

More complex substitutions are also effective. The use of a 4-anilino substituent, as seen in the precursor 4-(piperidin-1-yl)aniline, led to a series of sulfonamides with significant enzyme inhibitory activity. researchgate.net Taking this a step further, the development of potent opioid analgesics was achieved by incorporating both an anilido group and a phenyl or heteroaryl group at the 4-position of the piperidine ring. nih.gov This dual substitution created a novel class of agents with a favorable pharmacological profile. nih.gov

Table 2: Impact of Piperidine 4-Position Substitutions

| Base Structure | 4-Position Substituent | Target/Activity | Key Finding | Reference(s) |

| Piperidine | Amino | M. tuberculosis Inhibition | The 4-amino group is a key feature for antibacterial activity, though simple modifications are challenging. | researchgate.net |

| Piperidine | Hydroxyl | Monoamine Oxidase (MAO) Inhibition | A 4-hydroxyl group significantly enhances inhibitory activity. | nih.gov |

| Piperidine | Anilino | Enzyme Inhibition | A 4-anilino group is compatible with and contributes to the biological activity of resulting sulfonamides. | researchgate.net |

| Piperidine | Anilido and Phenyl/Heteroaryl | Opioid Analgesia | A complex dual substitution at the 4-position leads to highly potent analgesic agents. | nih.gov |

Role of the Phenylsulfonyl Moiety in Ligand-Target Interactions

The phenylsulfonyl group is a crucial component of the scaffold, contributing to both the structural framework and the electronic properties that govern interactions with biological targets. ebi.ac.uk

Altering the substitution pattern on the phenyl ring of the phenylsulfonyl group is a common and effective strategy for modulating biological activity.

In a study of sulfonamides derived from 4-(piperidin-1-yl)aniline, a variety of substituted benzenesulfonyl chlorides were used to probe the effect of these modifications. researchgate.net The results showed a clear dependence of enzyme inhibitory activity on the nature and position of the substituents. For example, derivatives with 4-methyl, 2,5-dimethyl, 4-chloro, and 4-nitro groups on the phenyl ring displayed a wide range of inhibitory potentials against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. researchgate.net This directly demonstrates that the electronic and steric properties of the phenyl ring are key to the molecule's biological function.

This principle is echoed in other, related molecular families. For instance, in a series of calcium channel blockers, the introduction of alkoxy substituents onto a phenyl ring within the core structure conferred potent biological activity. nih.gov Similarly, for inhibitors of human equilibrative nucleoside transporters (ENTs), the presence and position of a halogen on a phenyl ring were found to be essential for inhibitory effects. frontiersin.org The removal of a fluorine atom diminished activity, while moving a chlorine atom to a different position maintained it, highlighting the sensitivity of target interactions to these modifications. frontiersin.org

The sulfonamide group itself is not merely a linker but an essential functional group that is critical for the biological activity of many derivatives. researchgate.netijpsonline.com Its importance has been demonstrated through direct comparison with other functional groups and through its known mechanisms of action.

The importance of the sulfonamide group is well-established in antibacterial agents, where it acts as a structural analogue of p-aminobenzoic acid (PABA). nih.govimpactfactor.org This allows it to competitively inhibit dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria, thereby halting their growth and proliferation. nih.govnih.gov

Furthermore, the sulfonamide functionality has proven superior to other groups in different therapeutic areas. In the development of non-peptidic HIV protease inhibitors, replacing a carboxamide moiety with a sulfonamide group led to a series of highly promising compounds. ijpsonline.com The sulfonamide group is also known to be more metabolically stable than an amide linkage, which can be a significant advantage in drug design. researchgate.net The acidity of the sulfonamide is another key feature, known to be responsible for the diuretic activity of certain drugs. ijpsonline.com

Linker and Spacer Design in Analogues

In analogues where the 1-(phenylsulfonyl)piperidine (B86637) core is connected to other pharmacophores, the design of the linking element is critical for maintaining or enhancing biological activity. The length, rigidity, and chemical nature of these linkers can profoundly affect how the molecule orients itself within a target's binding site.

Research on anticancer agents has shown that the distance between a piperidine ring and a sulfonamide group can impact efficacy. ajchem-a.com A compound in which the piperidine ring was located farther from the sulfonamide group exhibited lower antitumor properties, suggesting an optimal spacer length is required for activity. ajchem-a.com

The rigidity of the linker is also a key factor. In a series of inhibitors targeting inosine-5′-monophosphate dehydrogenase (IMPDH), replacing a rigid piperazine (B1678402) ring with a more flexible ethylenediamine (B42938) spacer led to a complete loss of whole-cell activity. nih.gov In the same study, increasing the distance between the sulfonamide and a distal carboxamide group also ablated activity, reinforcing the importance of a constrained and optimized linker geometry. nih.gov

The chemical composition of the linker provides another avenue for optimization. In the design of macrocyclic Factor XIa inhibitors, the linker was a primary focus of modification. researchgate.net Replacing a macrocyclic amide linker with substituted amine linkers not only maintained the binding affinity for the target enzyme but also significantly improved the oral bioavailability of the compounds in rats. researchgate.net This highlights how linker design can be used to tune not only the activity (SAR) but also the pharmacokinetic properties (SPR) of a drug candidate.

Conformational Analysis and its Influence on Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. For a flexible molecule like 1-(Phenylsulfonyl)piperidin-4-amine, which contains a piperidine ring, understanding its conformational preferences is paramount. The piperidine ring can adopt several conformations, with the chair form being the most stable. However, boat and twist-boat conformations can also exist, particularly when bulky substituents are present. ias.ac.in

In the case of this compound, the key conformational features to consider are the orientation of the phenylsulfonyl group at the N1 position and the amine group at the C4 position. The phenylsulfonyl group is a bulky substituent that can significantly influence the conformational equilibrium of the piperidine ring. Spectroscopic and theoretical studies on related 2-aryl-4-piperidones have shown that an N-phenylsulfonyl group can, in some cases, stabilize a conformation where an adjacent aryl substituent occupies an axial position, which is typically less favored. clockss.org

For 4-substituted piperidines, the conformational free energies are generally similar to those of analogous cyclohexanes. nih.gov However, upon protonation of the piperidine nitrogen, a stabilization of the axial conformer is often observed for polar substituents at the C4 position. nih.gov While the nitrogen in this compound is part of a sulfonamide and thus not basic in the same way as a simple alkyl-substituted piperidine, the electrostatic interactions between the substituents remain a key determinant of the preferred conformation. nih.gov

Table 1: Predicted Conformational Preferences of Substituted Piperidines

| Substituent at C4 | Preferred Conformation (Free Base) | Preferred Conformation (Protonated) | Reference |

| Methyl | Equatorial | Equatorial | nih.gov |

| Phenyl | Equatorial | Equatorial | nih.gov |

| -OH | Equatorial | Axial | nih.gov |

| -F | Equatorial | Axial | nih.gov |

This table illustrates general conformational trends in 4-substituted piperidines and is not specific to this compound but provides a basis for understanding its potential conformational behavior.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design approaches, such as pharmacophore modeling, are invaluable. eurekaselect.com A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that a molecule must possess to interact with a specific receptor and elicit a biological response.

For this compound, a hypothetical pharmacophore model can be constructed based on its structural features. Key pharmacophoric features would likely include:

An aromatic ring (the phenyl group).

A hydrogen bond acceptor (the sulfonyl oxygens).

A hydrogen bond donor (the 4-amino group).

A hydrophobic feature (the piperidine ring).

The spatial arrangement of these features is critical. The development of a pharmacophore model typically involves analyzing a set of known active and inactive molecules to identify the common features responsible for activity. For sulfonamide-containing compounds targeting specific receptors, distinct pharmacophore models have been developed that highlight the importance of hydrogen bond acceptors and hydrophobic/aromatic regions.

Ligand-based drug design can then utilize this pharmacophore model to screen virtual libraries of compounds to identify new molecules that match the pharmacophoric features and are therefore likely to be active. This approach can significantly accelerate the discovery of novel drug candidates.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for investigating the SAR and SPR of molecules like this compound at an atomic level. These methods can provide insights into molecular properties, binding interactions, and potential for biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a specific target protein. nih.gov This method is instrumental in understanding the binding mode of this compound with its potential biological targets.

The process involves placing the 3D structure of the ligand into the binding site of the protein and calculating the binding energy for different poses. The pose with the lowest energy is considered the most likely binding mode. Successful docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site.

For instance, in studies of related piperidine derivatives, docking simulations have been used to elucidate binding to targets like HIV-1 protease and the dopamine D2 receptor. nih.govnih.gov In the case of HIV-1 protease inhibitors containing a phenylsulfonamide moiety, molecular docking has provided valuable insights into the ligand-binding properties. nih.gov For this compound, the phenylsulfonyl group could engage in hydrophobic interactions, while the 4-amino group could form crucial hydrogen bonds with the target protein. The piperidine ring itself can contribute to binding through van der Waals interactions.

Table 2: Potential Interacting Residues in a Hypothetical Binding Site

| Functional Group of Ligand | Potential Interaction Type | Example Amino Acid Residues |

| Phenyl group | Hydrophobic, π-π stacking | Phenylalanine, Tyrosine, Tryptophan |

| Sulfonyl group | Hydrogen bond acceptor | Serine, Threonine, Asparagine, Glutamine |

| 4-Amino group | Hydrogen bond donor/acceptor | Aspartic acid, Glutamic acid, Serine, Threonine |

| Piperidine ring | Hydrophobic, van der Waals | Leucine, Isoleucine, Valine, Alanine |

This table presents a generalized view of potential interactions based on the functional groups of this compound.

Beyond predicting the binding mode, computational methods can also be used to estimate the binding affinity of a ligand for its target. This is a critical aspect of drug design, as higher binding affinity often correlates with greater potency. Techniques for in silico prediction of binding affinity range from scoring functions used in molecular docking to more computationally intensive methods like free energy perturbation and molecular dynamics simulations. nih.govnih.gov

These methods can be used to compare the predicted binding affinities of a series of analogs, thereby guiding the selection of compounds for synthesis and biological testing. For example, by systematically modifying the structure of this compound in silico (e.g., by adding substituents to the phenyl ring or modifying the linker), it is possible to predict how these changes will affect binding affinity and selectivity for a particular target.

Predicting selectivity is also crucial, as a drug candidate should ideally bind strongly to its intended target while having minimal affinity for other proteins to avoid off-target effects. Computational approaches can help in assessing the selectivity profile of a compound by docking it into the binding sites of various related and unrelated proteins and comparing the predicted binding affinities. While in silico predictions are a valuable tool, they are most powerful when used in conjunction with experimental data to build and refine predictive models. chemrxiv.org

V. Preclinical Development Considerations for 1 Phenylsulfonyl Piperidin 4 Amine Analogs

In Vitro ADME Properties

Early in the drug discovery process, in vitro ADME assays are crucial for predicting the in vivo behavior of drug candidates. These assays provide initial insights into a compound's metabolic stability and its ability to cross biological membranes.

Metabolic stability is a critical parameter that influences a compound's half-life and oral bioavailability. This is often first assessed using liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s. nih.govenamine.netnih.gov For novel CNS-active compounds, such as analogs of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines, which are structurally related to the 1-(Phenylsulfonyl)piperidin-4-amine scaffold, metabolic stability has been identified as an area requiring optimization. nih.gov Efforts to improve the stability of these analogs are a key focus in their development, as rapid metabolism can limit the systemic exposure necessary for therapeutic efficacy. nih.gov The standard procedure for such an assay involves incubating the test compound with rat liver microsomes and a NADPH regeneration system, followed by analysis of the remaining parent compound over time. nih.gov

For a drug to be effective in the CNS, it must first cross the highly selective blood-brain barrier (BBB). The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay used to predict the passive diffusion of a compound across the BBB. frontiersin.orgnih.govcreative-bioarray.compion-inc.combioassaysys.com This assay measures the permeability of a compound from a donor compartment, through an artificial lipid membrane mimicking the BBB, to an acceptor compartment. frontiersin.orgbioassaysys.com A high permeability value in the PAMPA-BBB assay is a positive indicator of a compound's potential to enter the CNS. frontiersin.orgnih.gov While specific PAMPA-BBB data for this compound analogs is not publicly available, this assay is a standard tool in the development of CNS drug candidates to rank and prioritize compounds for further in vivo testing. frontiersin.orgnih.gov

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models, typically rodents, are conducted to understand the full pharmacokinetic profile of a drug candidate. These studies provide crucial information on how the compound is absorbed, distributed, and eliminated in a living system.

Oral administration is the most common and convenient route for drug delivery. Oral bioavailability (%F) represents the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a key determinant of a drug's potential for oral therapy. For novel cannabinoid receptor type 2 (CB2) selective ligands, which include complex heterocyclic systems, oral bioavailability was a key parameter assessed in preclinical studies. In one such study, a lead compound was found to be orally bioavailable, demonstrating its potential for further development as an oral therapeutic. nih.gov This highlights the importance of assessing this parameter for new chemical entities, including analogs of this compound.

Understanding how a drug distributes throughout the body, and particularly into its target organ, is critical. For CNS drugs, the extent of brain penetration is a key factor for efficacy. This is often quantified by the brain-to-plasma concentration ratio (Kp) and, more importantly, the unbound brain-to-plasma concentration ratio (Kp,uu), which represents the fraction of the drug that is not bound to proteins and is free to interact with its target. nih.gov

In a study of novel pan-muscarinic antagonists based on a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core, a close analog of the this compound scaffold, CNS penetration was a key feature. The lead compound from this series demonstrated attractive CNS penetration in rats. nih.govnih.govresearchgate.net

Brain Penetration of a Phenylsulfonylpiperazine Analog

| Parameter | Value | Significance |

|---|---|---|

| Brain:Plasma Ratio (Kp) | 2.1 | Indicates the total concentration of the compound in the brain relative to the plasma. nih.govnih.gov |

| Unbound Brain:Plasma Ratio (Kp,uu) | 1.1 | Represents the ratio of the unbound, pharmacologically active compound in the brain versus the plasma, suggesting good target engagement potential in the CNS. nih.govnih.gov |

Toxicity and Safety Considerations

A critical aspect of preclinical development is the assessment of a compound's safety profile. This involves identifying potential liabilities that could lead to adverse effects in humans.

One of the most significant safety concerns in drug development is the potential for a compound to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. nih.gov Blockade of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for a potentially fatal cardiac arrhythmia called Torsades de Pointes. nih.gov Therefore, early screening for hERG inhibition is a standard part of safety pharmacology. For many classes of compounds, including those containing a basic nitrogen that can be protonated, there is a potential for hERG interaction. nih.gov While specific hERG inhibition data for this compound analogs is not available in the public domain, it is a critical safety parameter that would be thoroughly investigated during their preclinical development.

In Vitro Cytotoxicity